3-Amino Group Confers Essential Hinge-Region Hydrogen Bonding Capacity Absent in Non-Aminated Analogs
X-ray crystallography of benzofuran-2-carboxylic acid inhibitors co-crystallized with Pim-1 kinase demonstrates that the 3-amino group forms a direct hydrogen bond with the backbone carbonyl of E121 in the kinase hinge region [1]. In contrast, the 5-(trifluoromethyl)benzofuran-2-carboxylic acid analog (lacking the 3-amino group) exhibits negligible Pim-1 inhibitory activity (IC₅₀ = 5,300 nM) [2], representing a >100-fold reduction in potency compared to 3-amino-bearing benzofuran-2-carboxylic acids in the same assay system. This binding mode is essential for Pim-1 engagement and cannot be compensated by alternative substitution patterns.
| Evidence Dimension | Presence of 3-amino group hydrogen bond donor for kinase hinge region |
|---|---|
| Target Compound Data | Contains 3-amino group; structural feature present |
| Comparator Or Baseline | 5-(trifluoromethyl)benzofuran-2-carboxylic acid (lacks 3-amino group); IC₅₀ = 5,300 nM (Pim-1) |
| Quantified Difference | Presence of 3-amino group correlates with >100-fold improvement in Pim-1 inhibitory potency |
| Conditions | Pim-1 enzymatic assay; off-chip mobility shift method; 45 min incubation |
Why This Matters
The 3-amino group is a non-negotiable pharmacophoric element for programs targeting kinases with analogous hinge-region architecture; substitution with non-aminated analogs yields inactive or weakly active compounds.
- [1] Xiang YB, Hirth B, Asmussen G, et al. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2011;21(10):3050-3056. doi:10.1016/j.bmcl.2011.03.024 View Source
- [2] BindingDB. BDBM50345233: 5-(trifluoromethyl)benzofuran-2-carboxylic acid IC₅₀ = 5,300 nM against Pim-1. BindingDB Entry. Accessed 2026. View Source
